molecular formula C9H4ClF3N2 B11875360 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine

Cat. No.: B11875360
M. Wt: 232.59 g/mol
InChI Key: GPHUFLYIEPVMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-chloropyridine with trifluoroacetic anhydride under acidic conditions to form the desired naphthyridine ring. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of antibacterial, antiviral, and anticancer agents.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and photophysical properties. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is employed in the design of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 8-Chloro-2-(trifluoromethyl)quinoline
  • 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
  • 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Comparison: While these compounds share similar structural features, 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential in various applications .

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

8-chloro-2-(trifluoromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H

InChI Key

GPHUFLYIEPVMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F

Origin of Product

United States

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